molecular formula C32H26O8 B011880 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate CAS No. 103637-50-9

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

Cat. No.: B011880
CAS No.: 103637-50-9
M. Wt: 538.5 g/mol
InChI Key: KQVIDCCKLYDABT-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate, also known as this compound, is a useful research compound. Its molecular formula is C32H26O8 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impact Studies

One critical area of research involves assessing the environmental and health impacts of chemical compounds with similar structures or functionalities. For example, studies on bisphenol A (BPA) and its analogs have highlighted concerns regarding their endocrine-disrupting effects and potential implications for human health and the environment (Lagos-Cabré & Moreno, 2012). These investigations are crucial for understanding the broader implications of using such chemicals in industrial applications.

Polymer Chemistry and Applications

Compounds with acrylate functionalities are pivotal in polymer chemistry, where they are utilized in creating high-performance polymers due to their ability to undergo rapid polymerization and form materials with desirable mechanical properties. The synthesis of terpolymers, which involves free radical solution polymerization of monomers including those with benzoyl and acrylate groups, demonstrates the versatility of these compounds in creating materials with tailored properties for specific applications (Srivastava et al., 2002).

Biomedical Applications

Acrylic bone cements and dental materials research highlight the biomedical applications of compounds containing acrylate and benzoyl groups. These studies explore the kinetics of polymerization, the role of amine activators, and the implications of residual monomers on toxicity and biocompatibility (Vázquez et al., 1998). Such insights are valuable for the development of safe and effective medical and dental materials.

Degradation and Stability

Research into the degradation of polymeric materials under various conditions, such as exposure to infrared light, provides essential information on the longevity and stability of materials made from compounds like 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate. Understanding the mechanisms and factors affecting material degradation is crucial for the design and application of these materials in environments where they are exposed to high-intensity light or other degradative conditions (Osenbach et al., 2004).

Properties

IUPAC Name

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVIDCCKLYDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545737
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103637-50-9
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103637-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of trifluoromethanesulfonic acid, 0.1 g of hydroquinone and 0.1 g of hydroquinone monomethyl ether were added to a solution of 48.5 g (0.1 mole) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol and 43.6 g (0.6 mole) of acrylic acid in 600 ml of toluene, and the solution was heated for 3 hours at a temperature of 105° to 110° C. After cooling to room temperature, the reaction mixture was washed with 1.5 liters of water. The toluene was then distilled off from the reaction mixture under a pressure of 20 mbar. The oily residue remaining was dissolved in hot ethanol. Cooling this solution to room temperature gave 40 g (75 percent of theory) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl acrylate in the form of colorless crystals having a melting point of 98° to 100° C. and a purity of 99 percent (HPLC). The UV spectrum gave two absorption maxima at wave lengths of 287 nm (extinction 0.520; extinction coefficient 28,100) and 324 nm (extinction 0.335; extinction coefficient 18,100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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